8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine

Conformational analysis Medicinal chemistry Scaffold diversification

8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine (CAS 124427-77-6) is a synthetic, small-molecule 4-aminoquinazoline derivative characterized by a fluorine atom at the 8-position of the quinazoline core and an N-ethyl linker to a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C17H13F4N3, with a monoisotopic mass of 335.10455 Da and a high XLogP3-AA value of 4.8, indicating pronounced lipophilicity.

Molecular Formula C17H13F4N3
Molecular Weight 335.30 g/mol
CAS No. 124427-77-6
Cat. No. B15417953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine
CAS124427-77-6
Molecular FormulaC17H13F4N3
Molecular Weight335.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CCNC2=NC=NC3=C2C=CC=C3F
InChIInChI=1S/C17H13F4N3/c18-14-6-2-5-13-15(14)23-10-24-16(13)22-8-7-11-3-1-4-12(9-11)17(19,20)21/h1-6,9-10H,7-8H2,(H,22,23,24)
InChIKeyCLJGHMBYRBUPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine (CAS 124427-77-6): Procurement-Grade Structural and Patent Profiling


8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine (CAS 124427-77-6) is a synthetic, small-molecule 4-aminoquinazoline derivative characterized by a fluorine atom at the 8-position of the quinazoline core and an N-ethyl linker to a 3-(trifluoromethyl)phenyl moiety [1]. Its molecular formula is C17H13F4N3, with a monoisotopic mass of 335.10455 Da and a high XLogP3-AA value of 4.8, indicating pronounced lipophilicity [1]. The compound was first disclosed in a DowElanco composition-of-matter patent for substituted quinazolines with plant fungicide, miticide, and insecticide activities, establishing its early industrial relevance within the 4-aminoquinazoline scaffold class [2].

Why 8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine Cannot Be Swapped with Other 4-Aminoquinazolines


The specific substitution pattern of 8-fluoro on the quinazoline ring coupled with a 3-CF₃-phenethylamine side chain creates a distinctive conformational and electronic profile that is absent in regioisomeric or differently substituted 4-aminoquinazoline analogs [1]. In-class compounds such as 8-(trifluoromethyl)quinazolin-4-amines or N-aryl-2-trifluoromethyl-quinazoline-4-amines position the trifluoromethyl group at different loci on the scaffold, fundamentally altering electron density distribution, lipophilicity, and target engagement geometry [2]. Within the DowElanco patent family, the specific combination of an 8-fluoro atom with the N-ethyl-3-CF₃-phenyl tail was listed as a distinctly exemplified embodiment alongside N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-quinazolinamine and N-[2-[4-(trifluoromethyl)phenyl]ethyl]-4-quinazolinamine, but systematic quantitative biological data for the target compound is absent from publicly available primary literature [3]. This data gap means that any generic substitution based solely on core scaffold similarity carries an unquantified risk of altered bioactivity, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for 8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine


Unique Conformational Space Driven by 8-Fluoro and 3-CF₃-Phenethyl Geometry

The target compound features a rotatable bond count of 4 between the quinazoline core and the trifluoromethylphenyl ring, a parameter directly influencing its conformational entropy and target binding entropy penalty [1]. Compared to the 2-CF₃-phenethyl regioisomer (N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-quinazolinamine) and the 4-CF₃-phenethyl regioisomer (N-[2-[4-(trifluoromethyl)phenyl]ethyl]-4-quinazolinamine), the 3-CF₃ substitution pattern in the target compound places the electron-withdrawing -CF₃ group in a sterically non-equivalent position, which has been shown in related 3-substituted phenyl trifluoromethyl ether systems to produce measurably different dipole moments and electro-optical parameters [2]. The 8-fluoro substituent on the quinazoline ring further modulates the electron density of the pyrimidine ring, with a computed heavy atom count of 24 and a topological polar surface area of 37.8 Ų that distinguish it from non-fluorinated 4-quinazolinamine analogs [1]. Quantitative biological activity data (e.g., IC₅₀, LD₅₀, or MIC values) for this specific compound have not been reported in publicly accessible literature as of 2026-04-29; therefore, the current differentiation is limited to physicochemical and structural parameters [3].

Conformational analysis Medicinal chemistry Scaffold diversification

Patent-Exemplified Agrochemical Utility with Absent Quantitative Biological Benchmarking

The target compound is explicitly named as one of the preferred embodiments in a 1993 fungicide, miticide, and insecticide patent, alongside closely related compounds such as N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-quinazolinamine and N-[2-[4-(trifluoromethyl)phenyl]ethyl]-4-quinazolinamine [1]. The patent text describes the class as having 'excellent plant fungicide activity' and notes that 'some of the compounds have also demonstrated insecticidal and miticidal activity,' but it does not provide organism-specific MIC, EC₅₀, or LD₅₀ data for any of the individually named compounds [2]. Therefore, while the target compound is claimed within a commercially relevant agricultural patent, no quantitative differential efficacy data versus its immediate analogs can be extracted from this or any other publicly available source as of 2026 [3].

Agrochemical discovery Fungicide resistance Patent analysis

Lipophilicity Advantage of the 8-Fluoro/3-CF₃ Combination Over Non-Fluorinated 4-Aminoquinazoline Scaffolds

The computed XLogP3-AA value for the target compound is 4.8, reflecting the contribution of four fluorine atoms and an aromatic trifluoromethyl group [1]. In contrast, the unsubstituted 4-aminoquinazoline scaffold (quinazolin-4-amine) has a significantly lower logP, estimated at approximately 0.5–1.0 based on its heteroaromatic ring system [2]. This lipophilicity enhancement of approximately 3.8–4.3 log units is a class-level shift characteristic of fluorinated analogs and is consistent with the general medicinal chemistry principle that strategic fluorination increases membrane permeability and metabolic stability [3]. However, direct logD₇.₄ or PAMPA permeability measurements for the target compound versus specific analogs have not been published.

Lipophilicity Drug-likeness Physicochemical profiling

Best-Fit Application Scenarios for 8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine Based on Available Evidence


Agrochemical Scaffold Exploration and IP Landscape Mapping

The compound is explicitly claimed in a foundational 1993 fungicide/miticide/insecticide patent (US 5,411,963) [1]. Researchers engaged in mapping the intellectual property landscape of 4-aminoquinazoline agrochemicals can use this compound as a reference standard to evaluate the novelty of new analogs, particularly those with alternative substitution patterns on the phenethyl side chain. The lack of public quantitative bioactivity data means that procurement is most appropriate for IP analysis, patent circumvention studies, or comparative physicochemical profiling rather than for target-based screening campaigns.

Medicinal Chemistry Hit-to-Lead Exploration for Targets Requiring High Lipophilicity

With a computed XLogP3-AA of 4.8, the compound occupies a lipophilicity space that is attractive for programs targeting intracellular or membrane-associated proteins where passive permeability is paramount [1]. The 8-fluoro/3-CF₃ combination provides a physicochemical profile distinct from more common 2-CF₃ or 4-CF₃ regioisomers, making it a valuable tool compound for exploring structure–lipophilicity relationships and for benchmarking permeability in PAMPA or Caco-2 assays [2].

Regioisomeric Selectivity Studies in 4-Aminoquinazoline Series

The compound is one of three explicitly named regioisomers in the DowElanco patent, alongside the 2-CF₃-phenethyl and 4-CF₃-phenethyl analogs [1]. Procurement of all three regioisomers enables a systematic head-to-head comparison of the effects of -CF₃ positional isomerism on target binding, selectivity, and off-target profiles. Such studies could address the unanswered question of whether the 3-CF₃ configuration confers a genuine biological advantage over its 2- and 4-substituted counterparts in a given assay system.

Quote Request

Request a Quote for 8-Fluoro-N-(2-(3-(trifluoromethyl)phenyl)ethyl)-4-quinazolinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.